molecular formula C9H9NO5 B1370933 3-Ethoxy-4-nitrobenzoic acid CAS No. 367501-32-4

3-Ethoxy-4-nitrobenzoic acid

Cat. No.: B1370933
CAS No.: 367501-32-4
M. Wt: 211.17 g/mol
InChI Key: ZWPRGHWABASJLH-UHFFFAOYSA-N
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Description

3-Ethoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the third position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-nitrobenzoic acid typically involves the nitration of 3-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reaction conditions are generally as follows:

    Reactants: 3-Ethoxybenzoic acid, concentrated nitric acid, concentrated sulfuric acid

    Temperature: 0-5°C

    Reaction Time: 1-2 hours

The nitration reaction proceeds via the formation of a nitronium ion (NO2+), which acts as the electrophile and attacks the benzene ring to form the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and improve yield. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon

    Substitution: Sodium ethoxide, potassium tert-butoxide

    Esterification: Methanol, ethanol, sulfuric acid as a catalyst

Major Products Formed

    Reduction: 3-Ethoxy-4-aminobenzoic acid

    Substitution: Various substituted benzoic acids depending on the nucleophile used

    Esterification: Methyl 3-ethoxy-4-nitrobenzoate, ethyl 3-ethoxy-4-nitrobenzoate

Scientific Research Applications

3-Ethoxy-4-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-nitrobenzoic acid depends on the specific application. In general, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The ethoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-nitrobenzoic acid
  • 3-Methoxy-4-nitrobenzoic acid
  • 4-Methoxy-3-nitrobenzoic acid
  • 3-Nitrobenzoic acid

Comparison

3-Ethoxy-4-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the ethoxy group at the third position can increase the electron density on the benzene ring, making it more reactive towards electrophiles compared to 3-nitrobenzoic acid.

Properties

IUPAC Name

3-ethoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPRGHWABASJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625461
Record name 3-Ethoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367501-32-4
Record name 3-Ethoxy-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367501-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (0.278 g) was added to a solution of 3-fluoro-4-nitrobenzoic acid (0.4 g) in ethanol (7 ml) and the reaction treated with microwaves (300W, 100° C.) for 55 minutes. The reaction mixture was acidified using 2N HCl and extracted with ethyl acetate. The extracts were combined, washed with water, dried (MgSO4) and evaporated to give 3-ethoxy-4-nitro-benzoic acid (0.325 g).
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
300W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium hydroxide (0.278 g) was added to a solution of 3-fluoro-4-nitrobenzoic acid (0.4 g) in ethanol (7 ml) and the reaction treated with microwaves (300 W, 100° C.) for 5 minutes. The reaction mixture was acidified using 2N HCl and extracted with ethyl acetate. The extracts were combined, washed with water, dried (MgSO4) and evaporated to give 3-ethoxy-4-nitro-benzoic acid (0.325 g).
Quantity
0.278 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-fluoro-4-nitrobenzoic acid (Apollo Scientific; 15 g, 81 mmol) and potassium hydroxide (10.5 g, 186.3 mmol) were stirred together in ethanol (150 mL) at ambient temperature. The reaction mixture was slowly heating to reflux over 10 minutes. The reaction refluxed vigorously and a solid precipitate formed. The reaction was cooled, diluted with water (100 mL) and acidified with 2N HCl to give a precipitate which was filtered, washed with water and air dried to yield the title compound as a pale brown solid (16.88 g, 99%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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